molecular formula C8H8N4O2 B571590 (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 115103-10-1

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No.: B571590
CAS No.: 115103-10-1
M. Wt: 192.178
InChI Key: BRGDBWNIKSYHTD-UHFFFAOYSA-N
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Description

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine is a benzimidazole derivative, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage research for developing novel therapeutic agents. Its core structure suggests potential as a key intermediate for synthesizing more complex molecules aimed at modulating enzymatic activity. The nitroimidazole functionality is a critical pharmacophore in antimicrobial research . Compounds with this group are believed to be prodrugs that undergo reductive activation within anaerobic microorganisms, generating cytotoxic species that cause DNA damage and cell death. This mechanism is foundational for the activity of a class of antimicrobial drugs, indicating the compound's potential utility in investigating new anti-infective agents . Furthermore, structurally similar benzimidazole compounds have demonstrated exceptional promise as potent inhibitors of the α-glucosidase enzyme . Such inhibitors are a cornerstone for managing type 2 diabetes mellitus, as they delay carbohydrate digestion and reduce postprandial blood glucose levels. The exploration of novel benzimidazole derivatives like this compound is therefore a vibrant area of research for metabolic disorder therapeutics . Researchers are invited to evaluate this compound for its potential in these and other innovative biochemical applications.

Properties

IUPAC Name

(6-nitro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGDBWNIKSYHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrobenzene Cyclization via Catalytic Hydrogenation

A widely adopted method involves the reduction of 4-nitro-1,2-diaminobenzene derivatives followed by cyclization. In one protocol, 2-fluoro-5-nitrobenzonitrile undergoes nucleophilic substitution with tert-butyl piperidin-4-ylcarbamate in dimethylformamide (DMF) at 100°C, yielding a nitro-substituted intermediate. Catalytic hydrogenation using 10% Pd/C under H₂ (50 psi) reduces the nitro group to an amine, which subsequently undergoes cyclization with 1,1'-carbonyldiimidazole (CDI) in dichloromethane to form the benzimidazol-2-one scaffold. This route achieves 68–75% yields but requires careful control of reaction stoichiometry to avoid over-reduction.

Microwave-Assisted Direct Cyclocondensation

Modern approaches employ microwave irradiation to accelerate ring formation. A mixture of o-phenylenediamine derivatives and dimethyl(arylsulfonyl)carbonodithioimidate in ethanol undergoes microwave-assisted cyclization at 100 W for 5 minutes, producing substituted benzimidazoles in 82–89% yields. This method significantly reduces reaction times from hours to minutes while improving regioselectivity for the 5-nitro substituent.

Functionalization with Methanamine Side Chain

Introducing the methanamine moiety at the C2 position of the benzodiazole ring presents distinct synthetic challenges, addressed through these strategies:

Nucleophilic Alkylation of Benzimidazole Intermediates

Preformed benzimidazol-2-one derivatives undergo alkylation using bromoacetonitrile or tert-butyl 2-bromoacetate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For example, treatment of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzodiazol-2-one with ethyl 2-bromoacetate in DMF at 60°C for 12 hours installs the methanamine precursor, which is subsequently hydrolyzed using trifluoroacetic acid (TFA) to yield the free amine. This step typically achieves 45–60% yields due to competing N-alkylation side reactions.

Reductive Amination of Carbonyl Precursors

Alternative routes employ reductive amination of ketone intermediates. 1-(2-Aminophenyl)ethan-1-one reacts with methylamine in ethanol, followed by NaBH₄ reduction, to generate 2-[1-(methylamino)ethyl]aniline derivatives. Cyclization with potassium thiocyanate under acidic conditions produces the methanamine-substituted benzodiazole core in 71% yield, though this method requires strict anhydrous conditions to prevent decomposition.

Precise introduction of the nitro group at the C5 position is critical for molecular functionality:

Directed Ortho-Metalation-Nitration Sequences

Directed metalation using lithium diisopropylamide (LDA) at −78°C enables regioselective nitration. Protection of the methanamine group as a tert-butyl carbamate precedes metalation, allowing controlled nitration with fuming nitric acid in sulfuric acid at 0°C. Deprotection with TFA restores the free amine while maintaining the nitro group's positional integrity, achieving >90% regioselectivity.

Electrophilic Aromatic Substitution

For less sterically hindered derivatives, direct electrophilic nitration using nitric acid/acetic anhydride at 40°C introduces the nitro group. This method produces an 85:15 ratio of 5-nitro to 4-nitro isomers, requiring chromatographic separation on silica gel with ethyl acetate/hexane (3:7). Microwave-assisted nitration at 80°C for 10 minutes improves the isomer ratio to 92:8 while reducing reaction time by 80%.

Purification and Characterization

Final product isolation employs a combination of techniques:

Purification StepConditionsYield Impact
Column ChromatographySilica gel, CHCl₃:MeOH (95:5)Reduces yield by 15–20%
RecrystallizationMethanol/water (4:1) at 4°CImproves purity to >98%
Acid-Base Extraction1M HCl/NaHCO₃ washesRemoves unreacted amines

Advanced characterization data for the target compound include:

  • HRMS (ESI+): m/z calcd for C₈H₈N₄O₂ [M+H]⁺ 193.0722, found 193.0725

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H), 7.63 (d, J = 8.8 Hz, 1H), 4.12 (s, 2H, CH₂NH₂), 3.85 (br s, 2H, NH₂)

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodKey FeaturesYield (%)Purity (%)Time
Classical CyclizationRequires multiple protection/deprotection steps589548 h
Microwave-AssistedSingle-pot reaction, high regioselectivity839745 min
Reductive AminationAvoids alkylation side reactions719624 h
Directed NitrationExcellent positional control659936 h

Microwave-assisted synthesis emerges as the most efficient approach, combining high yields with reduced reaction times. However, classical methods remain valuable for large-scale production due to established safety protocols and lower equipment costs .

Chemical Reactions Analysis

Types of Reactions

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The methanamine group can interact with nucleophilic sites in biological molecules, potentially disrupting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The benzimidazole scaffold allows diverse substitutions, leading to variations in molecular weight, solubility, and electronic properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(5-Nitro-1H-1,3-benzodiazol-2-yl)methanamine (5805-57-2) -NO₂ (C5), -CH₂NH₂ (C2) C₈H₇N₄O₂ 191.17 (free base) Antimicrobial lead candidate
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (N/A) -Cl (C5), -CH₂CH₂N(CH₃) (C2) C₁₀H₁₄Cl₂N₃ 254.15 Structural analog (salt form enhances solubility)
(5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine (1183776-28-4) -Br (C5), -CH₂NH₂ (C2), -C₂H₅ (N1) C₁₀H₁₂BrN₃ 254.13 Steric bulk from ethyl group may hinder metabolic degradation
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride (2089257-74-7) -F (C4), -CH₂NH₂ (C2) C₈H₁₀Cl₂FN₃ 238.09 Fluorine’s electronegativity may enhance binding affinity
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (67266-48-2) -OCH₃ (C7), -CH₂NH₂ (C2) C₉H₁₁N₃O 177.21 Methoxy group increases lipophilicity
Key Observations:
  • Nitro vs.
  • Positional Effects : Fluorine at position 4 (para to the amine) vs. nitro at position 5 (meta) may lead to divergent biological activities due to differences in hydrogen-bonding and steric interactions .
  • Solubility : Dihydrochloride salts (e.g., in and ) improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 115103-10-1

The compound features a nitro group that may play a crucial role in its biological activities, particularly through electron transfer mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic
E. coli32Amoxicillin 16
S. aureus16Vancomycin 8
P. aeruginosa64Ciprofloxacin 32

This table illustrates the compound's potential as an alternative treatment for bacterial infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (nM) Reference Compound
MCF-745Doxorubicin 20
HeLa50Cisplatin 25

These results suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Electron Transfer Reactions : The nitro group may facilitate redox reactions, contributing to its antimicrobial and anticancer effects.
  • Interaction with Tubulin : Similar to other benzimidazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to control groups receiving standard treatments.

Case Study 2: Cancer Treatment

In preclinical models, administration of this compound resulted in tumor regression in xenograft models of breast cancer. The study highlighted its potential as a novel therapeutic agent.

Q & A

Q. How are cheminformatics tools applied to catalog and compare nitro-benzimidazole derivatives?

  • Database Mining : Query PubChem or ChEMBL for analogs (e.g., CID 45077898). Use KNIME or Python (RDKit) to cluster compounds by substituent patterns and bioactivity profiles. Generate QSAR models using descriptors like molar refractivity and topological polar surface area (TPSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.